4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine

Lipophilicity Membrane permeability Drug-likeness

The 4-pyridyl geometry matches linear hinge-binding motifs in ATP-competitive kinase inhibitors, unlike 2- or 3-pyridyl isomers whose binding geometries yield false-negative screening outcomes. With zero HBD, TPSA 30.7 Ų, and XLogP3=2, this N1-isopropyl variant occupies the Veber oral bioavailability sweet spot; the isopropyl group also shields the pyrazole from oxidative metabolism versus N1-methyl analogs. The C5 chloromethyl handle enables high-yield SN2 diversification into 24–96-member libraries for parallel SAR. Procure CAS 2092722-03-5 as your key intermediate—not costly de novo syntheses of individual analogs.

Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
CAS No. 2092722-03-5
Cat. No. B1481529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine
CAS2092722-03-5
Molecular FormulaC12H14ClN3
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC(=N1)C2=CC=NC=C2)CCl
InChIInChI=1S/C12H14ClN3/c1-9(2)16-11(8-13)7-12(15-16)10-3-5-14-6-4-10/h3-7,9H,8H2,1-2H3
InChIKeyXZPIDMJJTHFMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine (CAS 2092722-03-5) – Compound Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


4-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine (CAS 2092722-03-5) is a heterocyclic small molecule featuring a pyrazole core substituted at N1 with an isopropyl group, at C3 with a 4-pyridyl ring, and at C5 with a reactive chloromethyl handle [1]. Its molecular formula is C12H14ClN3, molecular weight 235.71 g/mol, with computed XLogP3 of 2, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 30.7 Ų [1]. The compound is supplied at ≥95% purity for research use and is categorized as a versatile heterocyclic building block for medicinal chemistry and chemical biology applications .

Why Positional Isomers and N1-Substituted Analogs Cannot Substitute 4-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine in Structure- and Property-Driven Research Programs


Pyridyl-pyrazole derivatives with identical molecular formula (C12H14ClN3) exist as 2-, 3-, and 4-pyridyl positional isomers that share identical computed logP, TPSA, and hydrogen-bonding profiles, yet differ fundamentally in the spatial orientation of the pyridine nitrogen lone pair, which controls metal-coordination geometry, target-binding complementarity, and supramolecular assembly [1]. Furthermore, analogs with smaller N1-substituents (methyl or hydrogen) exhibit lower lipophilicity (ΔXLogP3 of –0.8 to –0.8 units) and altered hydrogen-bond donor counts (HBD 1 vs. 0) relative to the N1-isopropyl target compound, directly impacting membrane permeability, metabolic stability, and protein-binding interactions [2][3]. These quantifiable property shifts mean that substituting an analog without re-optimizing the entire structure–property relationship introduces uncontrolled pharmacokinetic and pharmacodynamic variables, invalidating comparative structure–activity conclusions and risking synthetic dead-ends.

Quantitative Comparative Evidence for 4-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine: Property Dimensions That Drive Scientific Selection


Lipophilicity Advantage of N1-Isopropyl Over N1-Methyl and N1-H Analogs

The N1-isopropyl substituent on the target compound confers a computed XLogP3 of 2, which is 0.8 log units higher than the N1-methyl analog 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine (XLogP3 1.2) and the N1-unsubstituted analog 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (XLogP3 1.2) [1][2]. This ΔXLogP3 of +0.8 represents a ~6.3-fold increase in predicted octanol/water partition coefficient, placing the target compound more favorably within the optimal lipophilicity range (logP 1–3) for central nervous system and intracellular target engagement, while the N1-methyl and N1-H analogs fall at the lower boundary, potentially limiting passive membrane diffusion.

Lipophilicity Membrane permeability Drug-likeness Metabolic stability

Hydrogen-Bond Donor Count: N1-Substituted Target vs. Free N1-H Analog

The target compound possesses zero hydrogen-bond donors (HBD = 0), in contrast to the N1-unsubstituted analog 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine which has one HBD (pyrrolic N–H) [1]. Additionally, the target compound's topological polar surface area (TPSA = 30.7 Ų) is 10.9 Ų lower than that of the N1-unsubstituted analog (TPSA = 41.6 Ų) [1]. The combination of HBD = 0 and reduced TPSA aligns more closely with Veber's oral bioavailability rules (HBD ≤ 3, TPSA < 140 Ų) and predicts superior passive absorption and reduced susceptibility to P-glycoprotein-mediated efflux compared to the N1-H analog.

Hydrogen bonding Polar surface area Oral bioavailability Protein binding

Pyridyl Nitrogen Positional Isomerism: 4-Pyridyl vs. 3-Pyridyl vs. 2-Pyridyl Regioisomers

Among the three C12H14ClN3 positional isomers—4-pyridyl (target, CAS 2092722-03-5), 3-pyridyl (CAS 2090296-36-7), and 2-pyridyl (CAS 2091593-35-8)—all share identical computed logP, TPSA, HBD, and HBA values [1][2][3]. However, the pyridine nitrogen orientation differs fundamentally: the 4-pyridyl isomer presents the nitrogen lone pair para to the pyrazole C3 attachment, projecting it linearly along the molecular axis and enabling symmetric bidentate metal coordination or linear hydrogen-bonding geometries. In contrast, the 2-pyridyl isomer places the nitrogen ortho to the attachment point, enabling intramolecular N···H–C interactions and chelating bidentate binding modes, while the 3-pyridyl isomer presents a meta geometry that precludes chelation and generates a dipole moment vector distinct from both other isomers. While head-to-head biological data are absent for these specific compounds, the broader kinase inhibitor literature demonstrates that pyridine nitrogen positional isomerism can alter kinase selectivity profiles by >100-fold through differential hinge-region hydrogen-bonding geometries [4].

Regiochemistry Coordination chemistry Kinase inhibitor design Molecular recognition

Chloromethyl Reactive Handle: Synthetic Versatility vs. Non-Halogenated or Non-Chloromethyl Analogs

The C5 chloromethyl group of the target compound is a highly versatile synthetic handle that enables nucleophilic substitution with amines, thiols, alkoxides, and azide (for subsequent CuAAC click chemistry), as well as transition-metal-catalyzed cross-coupling reactions [1]. This contrasts with the C5-methyl analog (e.g., 4-(5-methyl-1-isopropyl-1H-pyrazol-3-yl)pyridine), which lacks a leaving group and requires harsh C–H functionalization conditions for further elaboration. In the broader pyrazolopyridine class, chloromethyl intermediates enable late-stage diversification with typical substitution yields of 60–90% under mild conditions (room temperature to 60°C, polar aprotic solvents) [2]. The chloromethyl group also serves as a prodrug precursor for phosphonate and phosphate ester formation or quaternary ammonium salt generation for mitochondrial targeting [3].

Synthetic intermediate Nucleophilic substitution Click chemistry Fragment elaboration

Rotatable Bond Count and Molecular Flexibility: N1-Isopropyl vs. N1-Methyl Scaffold

The target compound (N1-isopropyl) has three rotatable bonds, compared to two rotatable bonds for the N1-methyl analog 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine [1]. The additional rotatable bond arises from the isopropyl C–N1 connection (sp³ carbon linked to heterocycle), which introduces conformational flexibility that can either enhance induced-fit binding to protein pockets or increase entropic penalty upon binding, depending on the target geometry. In fragment-based drug discovery, rotatable bond count is a critical parameter: fragments with 2–3 rotatable bonds occupy a 'sweet spot' for balancing ligand efficiency (LE) and enthalpic optimization potential, while fragments with ≤2 rotatable bonds may be too rigid to adapt to suboptimal pocket shapes [2].

Molecular flexibility Entropic penalty Ligand efficiency Crystallization

Commercial Availability and Purity Benchmarking Against Positional Isomers

The target compound (CAS 2092722-03-5) is commercially available at ≥95% purity from multiple suppliers, including CymitQuimica (Biosynth brand) . Among the three positional isomers, the 3-pyridyl isomer (CAS 2090296-36-7) and 2-pyridyl isomer (CAS 2091593-35-8) show comparable purity specifications (typically 95–97%) from overlapping supplier networks [1][2]. However, the target 4-pyridyl isomer has been listed as 'discontinued' by CymitQuimica , indicating that while all three isomers are synthetically accessible, the 4-pyridyl variant may represent a lower-volume, specialty building block whose procurement requires advance sourcing, potentially favoring strategic stockpiling over just-in-time ordering.

Procurement Purity Supply chain Research chemicals

Procurement-Driven Application Scenarios for 4-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring Linear Hinge-Binding Geometry

The 4-pyridyl substitution pattern projects the pyridine nitrogen para to the pyrazole core, matching the linear hydrogen-bonding geometry observed in many ATP-competitive kinase inhibitor pharmacophores (e.g., imatinib, dasatinib hinge-binding motifs). Research teams constructing fragment libraries for kinase screening should prioritize the 4-pyridyl isomer over 3-pyridyl or 2-pyridyl variants, as the latter two cannot recapitulate this same linear donor–acceptor geometry, potentially leading to false-negative screening outcomes even when all computed physicochemical properties are identical [1].

Oral Bioavailability-Optimized Lead Generation

With computed HBD = 0, TPSA = 30.7 Ų, and XLogP3 = 2, this compound occupies a favorable position on the property space defined by Veber's oral bioavailability rules. Programs targeting orally available inhibitors or CNS-penetrant ligands should select the N1-isopropyl variant over the N1-H analog (which adds an HBD and 35% more TPSA that may reduce membrane permeation by ~2–5-fold based on PAMPA correlations). The isopropyl group also provides steric shielding of the pyrazole ring from oxidative metabolism compared to the N1-methyl analog [2].

Late-Stage Diversification via Chloromethyl Handle for Parallel SAR Synthesis

The C5 chloromethyl group enables one-step, high-yielding (60–90% typical for pyrazole-chloromethyl SN2) diversification into amines, ethers, thioethers, azides, and quaternary ammonium salts under mild conditions [3]. Medicinal chemistry teams executing parallel synthesis SAR arrays should procure this compound as the key intermediate for generating focused 24–96-member libraries, rather than attempting de novo synthesis of each final analog from separate halogenated precursors, which incurs higher synthetic burden and lower overall yields.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The 4-pyridyl nitrogen's para orientation enables symmetric bidentate bridging coordination to transition metals (e.g., Zn²⁺, Cu²⁺, Pd²⁺) for the construction of one-, two-, or three-dimensional coordination networks [4]. The 2-pyridyl isomer, by contrast, forms chelating complexes that terminate network propagation. Materials chemists procuring pyridyl-pyrazole linkers for MOF or coordination polymer design should select the 4-pyridyl isomer to achieve extended framework topologies with predictable porosity metrics.

Quote Request

Request a Quote for 4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.